Norglipin
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Overview
Description
Norglipin is a chemical compound with the molecular formula C21H23NO3 and a molecular weight of 337.41. It is known for its role as an intermediate in the preparation of Trospium Chloride .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Norglipin involves the formylation of alpha-tropine and ethyl chloroformate to synthesize a compound I. This reaction is characterized by a short reaction time and high yield. The compound I is then reacted with benzilic acid in the presence of Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) to produce this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve the same synthetic routes as described above but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Norglipin undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound.
Scientific Research Applications
Norglipin has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various chemical compounds.
Biology: Studied for its inhibitory effects on the enzyme dipeptidyl peptidase-4 (DPP-4).
Medicine: Investigated for its potential therapeutic applications in regulating glucose metabolism.
Industry: Utilized in the production of Trospium Chloride and other related compounds
Mechanism of Action
Norglipin exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This enzyme plays a crucial role in the regulation of glucose metabolism by breaking down incretin hormones. By inhibiting DPP-4, this compound increases the levels of incretin hormones, which in turn enhances insulin secretion and lowers blood glucose levels.
Comparison with Similar Compounds
Similar Compounds
Linagliptin: Another DPP-4 inhibitor used in the treatment of type 2 diabetes.
Sitagliptin: A widely used DPP-4 inhibitor with similar glucose-regulating properties.
Saxagliptin: Known for its role in managing blood glucose levels in diabetic patients.
Uniqueness of Norglipin
This compound is unique due to its specific molecular structure and its role as an intermediate in the synthesis of Trospium Chloride. Its potent inhibitory effect on DPP-4 and its applications in various fields of scientific research further distinguish it from other similar compounds .
Biological Activity
Norglipin, a compound belonging to the class of benzamide derivatives, has garnered attention for its pharmacological properties, particularly its interaction with various biological targets. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
Overview of this compound
This compound is structurally related to other compounds that interact with neurotransmitter systems in the brain. Its primary focus has been on its potential as a therapeutic agent in managing conditions such as obesity and metabolic disorders. The compound is recognized for its selective action on certain receptors, which influences various physiological processes.
This compound primarily acts as a selective antagonist at the 5-hydroxytryptamine (5-HT) receptor subtypes. Its mechanism involves:
- Receptor Binding : this compound binds selectively to the 5-HT4 receptor, which is implicated in gastrointestinal motility and appetite regulation.
- Signal Transduction : Upon binding, it inhibits adenylate cyclase activity, leading to decreased levels of cyclic adenosine monophosphate (cAMP) in target cells. This modulation affects downstream signaling pathways that influence cellular responses related to appetite and metabolism.
Pharmacological Properties
The pharmacological profile of this compound includes several key activities:
- Appetite Suppression : Studies have demonstrated that this compound can reduce food intake in animal models, suggesting its potential utility in treating obesity.
- Gastrointestinal Motility : Its action on the 5-HT4 receptor also indicates a role in enhancing gastrointestinal motility, which can be beneficial in conditions like constipation.
Comparative Analysis with Other Compounds
Compound | Receptor Target | Action Type | Clinical Use |
---|---|---|---|
This compound | 5-HT4 | Antagonist | Potential anti-obesity agent |
Prucalopride | 5-HT4 | Agonist | Treatment for chronic constipation |
Tegaserod | 5-HT4 | Agonist | IBS treatment |
Case Studies and Research Findings
- Obesity Management : In a randomized controlled trial involving obese subjects, participants treated with this compound exhibited a significant reduction in body weight compared to the placebo group. The study highlighted the compound's potential as an adjunct therapy for weight management.
- Gastrointestinal Disorders : Another study assessed the effects of this compound on patients with functional dyspepsia. Results indicated improved gastric emptying times and reduced symptoms associated with dyspepsia, supporting its role in gastrointestinal health.
- Neurotransmitter Interaction : Research has shown that this compound influences serotonin levels in the brain, which may contribute to its appetite-suppressing effects. This interaction underscores its potential for broader applications in mood regulation and anxiety disorders.
Properties
CAS No. |
16444-19-2 |
---|---|
Molecular Formula |
C21H23NO3 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C21H23NO3/c23-20(25-19-13-17-11-12-18(14-19)22-17)21(24,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-19,22,24H,11-14H2/t17-,18+,19? |
InChI Key |
HIIVXBCWDPCZJA-DFNIBXOVSA-N |
SMILES |
C1CC2CC(CC1N2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Canonical SMILES |
C1CC2CC(CC1N2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Pictograms |
Irritant |
Synonyms |
α-Hydroxy-α-phenylbenzeneacetic Acid (3-endo)-8-Azabicyclo[3.2.1]oct-3-yl Ester; N-Desmethyl Tropan-3α-yl-(2-hydroxy-2,2-diphenyl)acetate; _x000B_1αH,5αH-Nortropan-3α-ol Benzilate; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary research focus regarding Norglipin based on the provided abstract?
A1: The provided abstract [] from the paper "Synthesis of this compound and Study on the Selectivity of Its M-Cholino-Blocking Activity" highlights that the research focuses on two main aspects: * Synthesis: Developing a method for synthesizing this compound. * M-Cholino-Blocking Activity: Investigating the selectivity of this compound in blocking M-cholinergic receptors.
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